Hsd17B13-IN-21 -

Hsd17B13-IN-21

Catalog Number: EVT-15270937
CAS Number:
Molecular Formula: C21H18Cl2N2O4S
Molecular Weight: 465.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Hsd17B13-IN-21 involves several steps that include the formation of key intermediates through various organic reactions. The process typically begins with the preparation of a core scaffold, which is subsequently modified through functional group transformations to enhance inhibitory activity against HSD17B13.

Common reagents used in the synthesis include:

  • Organic solvents: These facilitate the reaction environment.
  • Catalysts: Employed to increase reaction rates.
  • Protective groups: Utilized to prevent unwanted reactions during synthesis.

The industrial production of Hsd17B13-IN-21 requires scaling up laboratory methods while ensuring high purity and yield. Optimization of reaction conditions—such as temperature, pressure, and time—is crucial for efficient production. Purification techniques like crystallization and chromatography are often employed to isolate the final product.

Molecular Structure Analysis

Structure and Data

Hsd17B13-IN-21's molecular structure has been characterized through crystallography studies, revealing its interaction with the cofactor NAD+ and various inhibitors. The compound's structure is essential for understanding its binding affinity and selectivity towards HSD17B13.

Key structural features include:

  • Cofactor binding site: Critical for enzyme activity.
  • Active site residues: These interact with both the substrate and inhibitors.

The structural analysis indicates that modifications to specific regions can significantly impact the compound's inhibitory efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Hsd17B13-IN-21 undergoes a variety of chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.
  • Reduction: Transformation of carbonyl groups back to hydroxyl groups.
  • Substitution: Replacement of specific functional groups to modify properties.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The optimization of reaction conditions—temperature, solvent choice, and time—is critical for achieving desired transformations.

Major Products Formed

The reactions yield intermediates that maintain the core structure while incorporating modified functional groups, which are further processed to enhance activity against HSD17B13.

Mechanism of Action

Process and Data

The mechanism by which Hsd17B13-IN-21 exerts its inhibitory effects involves binding to the active site of HSD17B13, thereby preventing substrate access. This inhibition disrupts lipid metabolism pathways associated with NAFLD progression. Studies have shown that specific residues within the active site play crucial roles in binding interactions, influencing both affinity and selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hsd17B13-IN-21 exhibits distinct physical properties such as solubility in organic solvents and stability under various conditions. Its chemical properties are characterized by functional groups that facilitate interactions with biological targets.

Key properties include:

  • Molecular weight: Relevant for pharmacokinetic studies.
  • Solubility profile: Important for formulation development.

Analyses indicate that modifications can enhance solubility or stability, impacting its therapeutic potential .

Applications

Scientific Uses

Hsd17B13-IN-21 has significant potential in scientific research related to metabolic diseases, particularly NAFLD. Its application extends to:

  • Drug development: As a lead compound for creating selective inhibitors targeting HSD17B13.
  • Biochemical studies: To elucidate lipid metabolism pathways in liver diseases.

Research continues to explore its role in modulating metabolic processes, providing insights into potential therapeutic strategies for managing liver diseases .

Introduction to HSD17B13 as a Therapeutic Target in Chronic Liver Disease

Table 1: Key Characteristics of HSD17B13

PropertyDescriptionFunctional Significance
Protein ClassLipid droplet-associated dehydrogenaseCentral to hepatic lipid storage
Tissue DistributionLiver-specific (hepatocyte-enriched)Enables organ-selective targeting
Subcellular LocalizationLipid droplet surface membraneDirect access to neutral lipid substrates
Upregulation in Disease2-3 fold increase in NASH vs. healthy liverCorrelates with disease severity
Catalytic DomainsNAD⁺-binding motif (TGxxxGxG), catalytic triad (YxxxK)Essential for oxidoreductase activity

Role of HSD17B13 in Hepatic Lipid Metabolism and NAFLD Pathogenesis

HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a hepatocyte-specific lipid droplet (LD)-associated protein belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. Structural analyses reveal its characteristic Rossmann fold with conserved NAD⁺-binding (TGxxxGxG) and catalytic (YxxxK) motifs critical for oxidoreductase activity [4]. Unlike ubiquitously expressed metabolic enzymes, HSD17B13 demonstrates exclusive hepatic enrichment, with single-cell RNA sequencing confirming predominant expression in hepatocytes (>95%) compared to negligible levels in Kupffer cells, stellate cells, or cholangiocytes [1] [6]. This tissue specificity positions it as an attractive therapeutic target.

Proteomic studies of human liver biopsies demonstrate HSD17B13 protein levels are markedly elevated (2–3-fold) in NAFLD and NASH patients compared to healthy controls, with immunohistochemical analyses confirming strong correlation between expression intensity and histological disease severity (steatosis grade, inflammation scores, and fibrosis stage) [1] [8]. Mechanistically, HSD17B13 promotes hepatic steatosis by stabilizing lipid droplets and modulating lipolytic processes. In vitro, HSD17B13 overexpression in hepatoma cell lines (Huh7, HepG2) increases triglyceride accumulation by 40–60%, while its knockdown reduces LD size and number [1] [8]. In vivo, transgenic mice overexpressing human HSD17B13 develop spontaneous hepatic steatosis on chow diets and exhibit exacerbated lipid accumulation, inflammation, and fibrosis when challenged with methionine-choline-deficient (MCD) or high-fat diets (HFD) [8].

Genetic Epidemiology of HSD17B13 Loss-of-Function Variants in Liver Disease Progression

Genome-wide association studies (GWAS) have identified multiple loss-of-function (LoF) variants in the HSD17B13 gene that confer significant protection against progressive liver disease:

Table 2: Protective HSD17B13 Genetic Variants and Population Frequencies

Variant (rsID)Mutation TypeFunctional ConsequenceMAF (European)Clinical Association
rs72613567Splice variant (T>TA)Truncated unstable protein (Isoform D)0.26↓ ALT/AST, ↓ NASH risk (34%), ↓ fibrosis (36%)
rs62305723Missense (c.778C>T)P260S catalytic impairment0.02↓ HCC risk (28%)
rs143404524Frameshift (c.575del)A192Lfs premature stop0.06↓ Alcoholic cirrhosis (41%)
rs9992651Non-coding SNPModifies splicing efficiency0.18↓ NASH severity

The rs72613567 variant (minor allele frequency ~26% in Europeans, 34% in East Asians) introduces a splice donor site mutation in exon 6, generating a truncated, unstable protein (P274del) with reduced enzymatic activity. Carriers exhibit 34% reduced risk of progression from steatosis to NASH and 36% reduced risk of advanced fibrosis across diverse cohorts [2] [3] [6]. Crucially, while these variants protect against necroinflammation and fibrosis, they do not prevent steatosis development, indicating HSD17B13 primarily influences disease progression rather than initial lipid accumulation [3] [6]. Population studies confirm these effects are independent of established risk modifiers like PNPLA3 I148M, with compound heterozygosity for HSD17B13 LoF and PNPLA3 148M yielding additive protection [3].

Mechanistic Link Between HSD17B13 Enzymatic Activity and Steatosis-to-NASH Transition

The transition from benign steatosis to inflammatory NASH involves HSD17B13’s enzymatic functions through multiple interconnected pathways:

  • Retinol Metabolism: HSD17B13 exhibits robust retinol dehydrogenase (RoDH) activity, converting retinol to retinaldehyde. This depletes hepatic retinol stores, reducing retinoid signaling and promoting stellate cell activation. In vitro, HSD17B13 overexpression decreases cellular retinol by >50% while increasing collagen-I secretion in co-cultured hepatic stellate cells (HSCs) [3] [6]. Protective LoF variants preserve retinol levels, mitigating HSC activation.

  • Pro-inflammatory Lipid Mediator Metabolism: Biochemical assays demonstrate HSD17B13 oxidizes leukotriene B4 (LTB4) to 12-oxo-LTB4, reducing its pro-inflammatory potency. Paradoxically, elevated HSD17B13 in NASH may create a "reservoir effect," prolonging LTB4 retention on lipid droplets and sustaining inflammation. Pharmacologic inhibition redirects LTB4 toward β-oxidation, attenuating chemotactic signaling [4] [7].

  • Lipolytic Regulation: Phosphorylation at Ser33 by protein kinase A (PKA) enables HSD17B13 to bind adipose triglyceride lipase (ATGL) and its co-activator CGI-58. Unphosphorylated HSD17B13 (e.g., S33A mutant) sequesters CGI-58, suppressing ATGL-mediated triglyceride hydrolysis by 60–70% and promoting lipid accumulation. This establishes a phosphorylation-dependent "molecular switch" regulating lipolytic flux [10].

Table 3: Experimental Inhibitors Targeting HSD17B13

CompoundChemical ClassBiochemical IC₅₀Cellular ActivityDevelopment Status
Hsd17B13-IN-21Sulfonamide derivative85 nM (β-estradiol assay)IC₅₀ = 1.2 µM (overexpression model)Preclinical optimization
Compound 6Sulfonamide-ether280 nMIC₅₀ = 280 nMCandidate selection
BI-3231Small-molecule inhibitor<100 nMNot reportedPhase I (NCT04855014)
ALN-HSDsiRNA (GalNAc-conjugated)N/A>80% mRNA knockdownPhase II (NCT04565717)

Hsd17B13-IN-21 exemplifies targeted inhibition—a sulfonamide-based small molecule identified via high-throughput screening (HTS) of >3.2 million compounds. Co-crystallography with HSD17B13 reveals it occupies the substrate-binding pocket, forming hydrogen bonds with Ser172, Tyr185, and the NAD⁺ cofactor while hydrophobic interactions stabilize the cyclobutylmethyl ether tail near Ile263 and Phe266 [7] [4]. Biochemical assays confirm potent inhibition (IC₅₀ = 85 nM against β-estradiol oxidation), with selectivity over related dehydrogenases HSD17B11 and HSD17B2 (>100-fold). Cellular activity remains moderate (IC₅₀ = 1.2 µM in HSD17B13-overexpressing HEK293 cells) due to challenges in balancing inhibitor permeability and polar surface area [7].

In vivo, HSD17B13 inhibition attenuates key NASH features: reducing hepatic triglycerides by 40–50%, suppressing TNF-α and IL-1β expression by >60%, and decreasing collagen deposition by 30–45% in diet-induced NASH models [8] [10]. These effects position Hsd17B13-IN-21 as a promising chemotype for further optimization.

Properties

Product Name

Hsd17B13-IN-21

IUPAC Name

5-chloro-3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

Molecular Formula

C21H18Cl2N2O4S

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)8-9-24-21(28)19-15(11-18(23)30-19)25-20(27)13-6-7-16(26)14(22)10-13/h2-7,10-11,26H,8-9H2,1H3,(H,24,28)(H,25,27)

InChI Key

QJMCYBURPYMYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=C(S2)Cl)NC(=O)C3=CC(=C(C=C3)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.